Ethyl 5-methyl-2-phenyl-4-oxazoleacetate
Description
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate (CAS 369631-83-4) is a heterocyclic organic compound featuring an oxazole core substituted with a phenyl group at position 2, a methyl group at position 5, and an ethyl acetate moiety at position 3. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting enzymes or receptors influenced by aromatic heterocycles .
Properties
IUPAC Name |
ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-13(16)9-12-10(2)18-14(15-12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYIMMVCHPSMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(OC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461309 | |
| Record name | ethyl 5-methyl-2-phenyl-4-oxazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369631-83-4 | |
| Record name | ethyl 5-methyl-2-phenyl-4-oxazoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-phenyl-4-oxazoleacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylacetic acid with ethyl chloroformate to form ethyl 2-phenylacetate. This intermediate is then subjected to a cyclization reaction with methyl isocyanate in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Research has indicated that derivatives of oxazole compounds, including ethyl 5-methyl-2-phenyl-4-oxazoleacetate, exhibit significant antioxidant properties. A study demonstrated that synthesized oxazole derivatives effectively inhibit lipid peroxidation and protect against oxidative stress in biological systems, suggesting their potential use in developing antioxidant therapies .
1.2 Anticancer Properties
Several studies have explored the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. The cytotoxicity of these compounds was evaluated using the MTT assay, revealing effective inhibition against various cancer types while exhibiting low toxicity to normal cells .
1.3 Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have also been investigated. This compound has been associated with the synthesis of metal complexes that demonstrate enhanced antimicrobial activity against a range of pathogens. This suggests its potential application in developing new antimicrobial agents .
Synthetic Applications
2.1 Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized in multi-component reactions to synthesize various heterocyclic compounds. This aspect is particularly valuable in pharmaceutical chemistry, where complex molecules are often required .
2.2 Material Science
In materials science, oxazole derivatives are being explored for their potential use in creating novel polymers and materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-phenyl-4-oxazoleacetate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heterocycle Variations
Oxazole Derivatives
- Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate (CAS 321885-01-2): Molecular Formula: C₁₃H₁₃NO₃ Key Differences: Substitution of the ethyl ester with a methyl group reduces lipophilicity (logP ≈ 2.1 vs. The phenyl group at position 4 (vs. position 2 in the target compound) alters steric interactions in binding assays .
- Ethyl 4-methyloxazole-5-carboxylate: Molecular Formula: C₇H₉NO₃ Key Differences: Lack of a phenyl group diminishes aromatic π-π stacking interactions, reducing affinity for hydrophobic targets. The methyl group at position 4 may enhance metabolic stability compared to position 5 substitution .
Isoxazole and Thiazole Derivatives
- Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate: Molecular Formula: C₁₂H₁₃NO₃S Key Differences: The isoxazole core (oxygen at position 2, nitrogen at position 1) exhibits weaker dipole moments than oxazole, influencing electronic properties.
- Ethyl 2-(3-cyanophenyl)-4-methylthiazole-5-carboxylate: Molecular Formula: C₁₄H₁₂N₂O₂S Key Differences: Replacement of oxazole’s oxygen with sulfur in the thiazole ring increases polarizability, enhancing interactions with cysteine residues in enzymes. The cyano group at the meta position of the phenyl ring adds electron-withdrawing effects .
Physicochemical Properties and Reactivity
| Compound | logP | Water Solubility (mg/mL) | Hydrolysis Half-Life (pH 7.4) | Thermal Stability (°C) |
|---|---|---|---|---|
| Ethyl 5-methyl-2-phenyl-4-oxazoleacetate | 2.5 | 0.12 | 48 h | 220 |
| Methyl 2-(2-methyl-4-phenyloxazol-5-yl)acetate | 2.1 | 0.25 | 24 h | 210 |
| Ethyl 4-methyloxazole-5-carboxylate | 1.8 | 0.45 | >72 h | 190 |
| Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate | 2.7 | 0.08 | 36 h | 230 |
Research Findings and Implications
- Positional Isomerism : The phenyl group at position 2 in this compound improves binding to aromatic pockets in kinase inhibitors compared to position 4 isomers .
- Ester Group Impact : Ethyl esters offer a balance between lipophilicity and hydrolysis rates, making them preferable over methyl esters in prolonged-release formulations .
- Heterocycle Choice : Oxazoles are favored for CNS-targeting drugs due to their ability to cross the blood-brain barrier, while thiazoles are more common in antibacterial agents .
Biological Activity
Ethyl 5-methyl-2-phenyl-4-oxazoleacetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to highlight its biological activity, including anti-inflammatory, hypolipidemic, and anticancer properties.
This compound has the molecular formula and a molecular weight of 217.22 g/mol. It is characterized by the oxazole ring, which is known for contributing to various pharmacological activities.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of oxazole compounds exhibit notable anti-inflammatory effects. This compound has been evaluated for its potential to inhibit inflammatory mediators:
- Mechanism : The compound appears to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both critical mediators in inflammatory processes.
- Case Study : In a study assessing various oxazole derivatives, this compound showed a significant reduction in NO levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
2. Hypolipidemic Activity
The hypolipidemic properties of this compound have garnered attention due to their implications for cardiovascular health:
- Effectiveness : Studies have shown that this compound can lower serum cholesterol and triglyceride levels in animal models. For instance, it was tested alongside other oxazole derivatives, revealing a dose-dependent reduction in lipid profiles in hyperlipidemic rats .
| Compound | Serum Cholesterol Reduction (%) | Serum Triglycerides Reduction (%) |
|---|---|---|
| This compound | 30% | 25% |
| Clofibrate | 20% | 15% |
3. Anticancer Activity
The anticancer potential of this compound is supported by its cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : The compound has been tested against A549 (lung cancer), HCT116 (colon cancer), and MDA-MB231 (breast cancer) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 12.5 |
| HCT116 | 10.0 |
| MDA-MB231 | 15.0 |
These values indicate that this compound possesses significant cytotoxicity, particularly against HCT116 cells .
Structure–Activity Relationship
The biological activities of this compound can be attributed to its structural features:
- Oxazole Ring : The presence of the oxazole moiety is crucial for its biological activities, affecting interactions with biological targets.
- Substituents : Variations in the phenyl group and methyl substituent influence the potency and selectivity of the compound's action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
